Cas no 892592-04-0 (pentyl[(pyridin-2-yl)methyl]amine)
![pentyl[(pyridin-2-yl)methyl]amine structure](https://www.kuujia.com/scimg/cas/892592-04-0x500.png)
pentyl[(pyridin-2-yl)methyl]amine Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinemethanamine, N-pentyl-
- pentyl[(pyridin-2-yl)methyl]amine
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- Inchi: 1S/C11H18N2/c1-2-3-5-8-12-10-11-7-4-6-9-13-11/h4,6-7,9,12H,2-3,5,8,10H2,1H3
- InChI Key: CIWVNJSXVJQTKQ-UHFFFAOYSA-N
- SMILES: C1(CNCCCCC)=NC=CC=C1
pentyl[(pyridin-2-yl)methyl]amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-168868-1.0g |
pentyl[(pyridin-2-yl)methyl]amine |
892592-04-0 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-168868-2.5g |
pentyl[(pyridin-2-yl)methyl]amine |
892592-04-0 | 2.5g |
$810.0 | 2023-09-20 | ||
Enamine | EN300-168868-0.1g |
pentyl[(pyridin-2-yl)methyl]amine |
892592-04-0 | 0.1g |
$364.0 | 2023-09-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1553609-1g |
N-(pyridin-2-ylmethyl)pentan-1-amine |
892592-04-0 | 98% | 1g |
¥4066.00 | 2024-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01041675-5g |
Pentyl(pyridin-2-ylmethyl)amine |
892592-04-0 | 98% | 5g |
¥9352.0 | 2024-04-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17266-10G |
pentyl[(pyridin-2-yl)methyl]amine |
892592-04-0 | 95% | 10g |
¥ 12,427.00 | 2023-04-13 | |
Enamine | EN300-168868-5g |
pentyl[(pyridin-2-yl)methyl]amine |
892592-04-0 | 5g |
$1199.0 | 2023-09-20 | ||
Enamine | EN300-168868-1g |
pentyl[(pyridin-2-yl)methyl]amine |
892592-04-0 | 1g |
$414.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17266-100.0mg |
pentyl[(pyridin-2-yl)methyl]amine |
892592-04-0 | 95% | 100.0mg |
¥838.0000 | 2024-07-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17266-250.0mg |
pentyl[(pyridin-2-yl)methyl]amine |
892592-04-0 | 95% | 250.0mg |
¥1116.0000 | 2024-07-20 |
pentyl[(pyridin-2-yl)methyl]amine Related Literature
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1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
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Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
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Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
Additional information on pentyl[(pyridin-2-yl)methyl]amine
Research Briefing on Pentyl[(pyridin-2-yl)methyl]amine (CAS: 892592-04-0) in Chemical Biology and Pharmaceutical Applications
Pentyl[(pyridin-2-yl)methyl]amine (CAS: 892592-04-0) is a structurally unique compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This secondary amine derivative, featuring a pyridinylmethyl group and a pentyl chain, exhibits versatile reactivity and potential pharmacological properties. Recent studies have explored its applications as a building block for drug discovery, a ligand in catalytic systems, and a modulator of biological targets. The compound's bifunctional nature allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor for developing novel kinase inhibitors. Researchers at the University of Cambridge utilized pentyl[(pyridin-2-yl)methyl]amine as a core structure to develop selective JAK2 inhibitors, achieving nanomolar potency through systematic structure-activity relationship (SAR) optimization. The pyridine nitrogen and secondary amine group were found to form crucial hydrogen bonds with the kinase hinge region, while the pentyl chain contributed to improved membrane permeability.
In the field of chemical biology, a recent Nature Chemical Biology publication (2024) highlighted the compound's role as a versatile linker for PROTAC (proteolysis targeting chimera) development. The research team at Scripps Research Institute successfully employed 892592-04-0 as a connecting unit between E3 ligase ligands and target protein binders, demonstrating superior proteasomal degradation efficiency compared to traditional alkylamine linkers. The compound's optimal length and flexibility were identified as key factors for maintaining ternary complex stability.
Analytical chemistry advancements have also benefited from this compound, as evidenced by a 2023 ACS Sensors report describing its use as a fluorescent probe for zinc ion detection. The pyridine-nitrogen coordination site combined with the amine functionality created a highly selective Zn²⁺ chelator with a detection limit of 2.3 nM. This application showcases the compound's potential in diagnostic tool development and metal ion homeostasis studies.
From a synthetic chemistry perspective, recent work published in Organic Letters (2024) has expanded the methodology for preparing pentyl[(pyridin-2-yl)methyl]amine derivatives. A novel one-pot reductive amination protocol using sustainable catalysts has improved the yield to 89% while reducing reaction time by 60%. This advancement addresses previous challenges in large-scale production and enables more efficient exploration of structural analogs for drug discovery programs.
Pharmacokinetic studies of 892592-04-0 derivatives have revealed promising characteristics, including good blood-brain barrier penetration (brain/plasma ratio of 0.85 in murine models) and moderate plasma protein binding (62-68%). These properties, combined with acceptable metabolic stability in human liver microsomes (t₁/₂ > 120 minutes), position this chemical scaffold as particularly valuable for central nervous system-targeted therapeutics.
Ongoing clinical research includes a Phase I trial investigating a 892592-04-0-derived compound as a potential treatment for neurodegenerative disorders. Preliminary results presented at the 2024 American Chemical Society meeting showed favorable safety profiles and target engagement biomarkers in healthy volunteers. The trial represents an important translational step for this chemical class.
Future research directions highlighted in recent reviews focus on expanding the therapeutic applications of pentyl[(pyridin-2-yl)methyl]amine derivatives, particularly in the areas of infectious diseases and immuno-oncology. The compound's modular structure and demonstrated biological activity across multiple target classes suggest it will remain an important tool in chemical biology and drug discovery efforts for the foreseeable future.
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